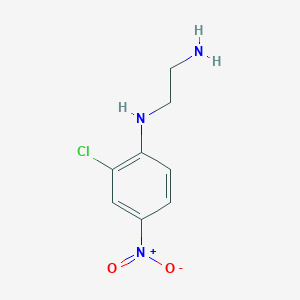

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

The compound N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine and its derivatives are extensively used in the synthesis and characterization of various complex compounds. For instance, Dehghanpour et al. (2009) synthesized copper(I) complexes with N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine and its nitrophenyl counterpart, revealing detailed insights into their crystal structures and redox behaviors (Dehghanpour, Khalaj, & Mahmoudi, 2009). Similarly, Aydın and Arslan (2021) synthesized a new geminal diamine, 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, and conducted a comprehensive analysis including FT-IR, 1H-NMR, 13C-NMR spectroscopic techniques, and X-ray crystallographic techniques (Aydın & Arslan, 2021).

Interaction with DNA and Metal Ions

Wang et al. (2008) prepared N-Benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine and its Ni(II) complex, studying their interaction with calf thymus DNA. The complex was found to bind to DNA through electrostatic interactions, with a binding constant of 1.02 × 10^4 mol−1 L (Wang, Yuan, Zhang, Chen, & Wu, 2008). Another research by Uluçam and Yenturk (2019) on Schiff base ligands derived from ethane-1,2-diamine highlighted the geometric, electronic properties, and the interactions of these compounds, providing valuable insights into their binding and structural behaviors (Uluçam & Yenturk, 2019).

Catalytic and Sensing Applications

Narulkar et al. (2017) synthesized complexes based on N3Py2 ligand (N,N'-dimethyl-N-(2-(methyl(pyridin-2-ylmethyl)amino)ethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine) and tested them as catalysts in the oxidation of hydrocarbons to alcohols, indicating their potential in catalytic applications (Narulkar, Srivastava, Butcher, Ansy, & Dhuri, 2017). Shen et al. (2014) developed a fluorescent probe based on N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine for the selective detection of Hg2+ in aqueous media and live cells, demonstrating the compound's utility in chemical sensing (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).

Propriétés

IUPAC Name |

N'-(2-chloro-4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-7-5-6(12(13)14)1-2-8(7)11-4-3-10/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPNPSAGQXSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2417860.png)

![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)

![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)

![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)